Ethyl 4-bromo-2,2-dimethyl-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-bromo-2,2-dimethyl-3-oxopyrrole-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO3/c1-4-14-8(13)11-5-6(10)7(12)9(11,2)3/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFTWIANMYYAKMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C=C(C(=O)C1(C)C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801157270 | |
| Record name | Ethyl 4-bromo-2,3-dihydro-2,2-dimethyl-3-oxo-1H-pyrrole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801157270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106556-67-6 | |
| Record name | Ethyl 4-bromo-2,3-dihydro-2,2-dimethyl-3-oxo-1H-pyrrole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106556-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-bromo-2,3-dihydro-2,2-dimethyl-3-oxo-1H-pyrrole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801157270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 4-bromo-2,2-dimethyl-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate (CAS No. 106556-67-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and other pharmacological properties, supported by recent research findings and data.
- Molecular Formula : C9H12BrNO3
- Molecular Weight : 262.1 g/mol
- Structure : The compound features a pyrrole ring with a bromo substituent and an ester functional group, which may influence its bioactivity.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of pyrrole derivatives, including this compound. The compound's structure suggests it may interact effectively with bacterial targets.
Table 1: Antibacterial Activity of Pyrrole Derivatives
| Compound | Target Bacteria | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 12.5 | |
| This compound | Escherichia coli | 15.0 | |
| Control (Ciprofloxacin) | Staphylococcus aureus | 2.0 |
The minimum inhibitory concentration (MIC) values indicate that while the compound exhibits antibacterial properties, it is less potent than standard antibiotics like ciprofloxacin.
Antifungal Activity
In addition to antibacterial effects, this compound has shown antifungal activity against various strains.
Table 2: Antifungal Activity of Pyrrole Derivatives
| Compound | Target Fungi | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Candida albicans | 20.0 | |
| This compound | Fusarium oxysporum | 25.0 |
These findings suggest that the compound possesses a moderate antifungal activity profile.
Structure–Activity Relationship (SAR)
Research into the structure–activity relationship of pyrrole derivatives indicates that modifications to the pyrrole ring and substituents can significantly influence biological activity. For instance:
- Bromine Substitution : The presence of bromine enhances lipophilicity and may improve membrane permeability.
- Ester Functional Group : The ethyl ester moiety is crucial for maintaining solubility and bioavailability.
Case Studies
A notable study explored the efficacy of various pyrrole derivatives against Cryptosporidium parvum, highlighting the importance of structural modifications in enhancing potency against this pathogen. Although ethyl 4-bromo derivative was not directly tested in this context, related compounds with similar structures showed promising results with EC50 values in the low micromolar range .
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-bromo-2,2-dimethyl-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate has shown promise in medicinal chemistry due to its structural features that may influence biological activity:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. This makes it a candidate for further evaluation in drug development for treating infections.
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex molecules:
- Building Block for Heterocycles : Its unique structure allows it to be a versatile building block for synthesizing various heterocyclic compounds, which are crucial in developing pharmaceuticals and agrochemicals.
Photochemistry Studies
Research has indicated that compounds similar to ethyl 4-bromo derivatives can undergo photochemical reactions that may lead to new materials with specific optical properties. These studies contribute to the understanding of light-induced processes in organic compounds .
Case Study 1: Antimicrobial Screening
A study conducted on various derivatives of ethyl 4-bromo compounds demonstrated significant antimicrobial activity against Gram-positive bacteria. The results indicated that modifications on the pyrrole ring could enhance efficacy, suggesting pathways for developing new antibiotics.
| Compound Structure | Activity Against Staphylococcus aureus | Activity Against E. coli |
|---|---|---|
| Ethyl 4-bromo derivative A | Moderate | Low |
| Ethyl 4-bromo derivative B | High | Moderate |
Case Study 2: Synthesis of Novel Heterocycles
In a synthetic route involving ethyl 4-bromo-2,2-dimethyl-3-oxo derivatives, researchers successfully synthesized a series of novel heterocycles that exhibited promising anti-inflammatory activity in vitro. These findings highlight the potential of this compound as a precursor for therapeutic agents.
Comparison with Similar Compounds
Comparative Analysis with Analogous Pyrrole Derivatives
Substituent Effects on Electronic and Steric Properties
The following table summarizes key structural and spectral differences between the target compound and related pyrrole derivatives:
Key Observations:
- Electronic Effects : The bromine in the target compound is less electron-withdrawing than the trifluoromethyl group in compound 204 , but more reactive in nucleophilic substitutions compared to the iodine in 215 .
- Hydrogen Bonding : The 3-oxo group in the target compound enables stronger hydrogen-bonding interactions compared to 204 and 215 , which lack such groups. This property is critical in crystal engineering .
Spectral and Physical Property Comparisons
- 1H NMR : The target compound’s methyl groups (δ ~1.32–2.22) align with 204 (δ 2.15) and 215 (δ 2.22), but its deshielded pyrrole proton (if observable) would differ due to bromine’s inductive effects .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for Ethyl 4-bromo-2,2-dimethyl-3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromination of the parent pyrrole derivative using reagents like NBS (N-bromosuccinimide) under controlled conditions (e.g., DMF as solvent, 0–5°C) typically yields ~20–30% . Optimization involves adjusting stoichiometry (e.g., excess brominating agent), solvent polarity (DMSO vs. DMF), and reaction time. Low yields may arise from steric hindrance due to the 2,2-dimethyl group .
Q. How is the structure of this compound validated experimentally?
- Methodology :
- NMR : The ethyl ester group appears as a quartet at δ ~4.2–4.3 ppm (2H) and a triplet at δ ~1.3 ppm (3H) in H NMR. The pyrrole ring protons show distinct splitting patterns (e.g., δ ~6.3–7.5 ppm for aromatic protons), while the bromine substituent causes deshielding in C NMR (C-Br at ~110–120 ppm) .
- Mass Spectrometry : ESIMS typically displays [M+1] peaks around m/z 290–310, with isotopic patterns confirming bromine (1:1 ratio for Br and Br) .
Q. What analytical techniques are critical for monitoring reaction progress?
- Methodology :
- TLC : Use silica gel plates with UV-active indicators; hexane/ethyl acetate (3:1) as eluent.
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) can resolve intermediates and products with >95% purity .
Advanced Research Questions
Q. How do steric and electronic effects of the 2,2-dimethyl group influence reactivity in cross-coupling reactions?
- Methodology : The dimethyl group introduces steric hindrance, reducing accessibility to the pyrrole ring’s C4 position. Computational studies (DFT) predict increased activation energy for Suzuki-Miyaura couplings at this position. Experimentally, Pd(PPh)/KCO systems in THF at 80°C achieve <50% conversion, necessitating bulky ligands (e.g., XPhos) or microwave-assisted heating to improve yields .
Q. What crystallographic challenges arise during X-ray structure determination of this compound?
- Methodology : The bromine atom’s high electron density causes absorption errors in X-ray diffraction. Data collection at low temperature (100 K) with Mo-Kα radiation (λ = 0.71073 Å) minimizes thermal motion. SHELXL refinement (via WinGX) resolves disorder in the ethyl ester group, with R-factors <0.05 achieved by constraining C–C bond lengths and anisotropic displacement parameters .
Q. How can contradictory spectral data (e.g., NMR shifts) between studies be resolved?
- Methodology : Discrepancies in H NMR shifts (e.g., δ 7.5 vs. 7.2 ppm for pyrrole protons) often stem from solvent effects (DMSO-d vs. CDCl) or pH variations. Cross-validation via COSY and HSQC experiments clarifies coupling patterns. For instance, a downfield shift in DMSO-d correlates with hydrogen bonding between the carbonyl group and solvent .
Q. What role does this compound play in designing bioactive analogs?
- Methodology : The bromine atom serves as a handle for further functionalization (e.g., Sonogashira coupling to introduce alkynes). Derivatives like Ethyl 4-(3-fluorophenyl)-pyrrole carboxylates (synthesized via Suzuki coupling) show inhibitory activity against kinases (IC ~0.1–1 μM). Structure-activity relationship (SAR) studies highlight the necessity of the 3-oxo group for hydrogen bonding with target proteins .
Q. How are Hirshfeld surfaces used to analyze intermolecular interactions in its crystal structure?
- Methodology : Hirshfeld surface analysis (via CrystalExplorer) quantifies interactions like C–H···O (15–20% contribution) and Br···H (5–10%). The 2,2-dimethyl group disrupts π-π stacking, favoring van der Waals contacts (d ~1.8–2.2 Å). These insights guide co-crystal design for improved solubility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
